4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline
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Overview
Description
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-regarded for their biological activities, including antiviral, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-methylquinoline-3-carbaldehyde, which is then subjected to further reactions to introduce the chloroethyl and dimethoxy groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro groups to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Chloroethane: A simpler compound with a chloroethyl group but lacking the quinoline structure.
4-Chloro-3-[(2-chloroethyl)sulfanyl]butanoic acid: Another chloroethyl-containing compound but with a different core structure.
Uniqueness
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is unique due to its combination of chloroethyl, dimethoxy, and quinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c1-8-10(4-5-15)13(16)11-6-9(18-2)7-12(19-3)14(11)17-8/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOFRFSALKQPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)OC)OC)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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